molecular formula C12H11NO6 B1678951 Nitecapone CAS No. 116313-94-1

Nitecapone

Katalognummer: B1678951
CAS-Nummer: 116313-94-1
Molekulargewicht: 265.22 g/mol
InChI-Schlüssel: UPMRZALMHVUCIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitecapon ist eine chemische Verbindung, die für ihre Rolle als selektiver Inhibitor des Enzyms Catechol-O-Methyltransferase (COMT) bekannt ist. Es wurde ursprünglich als potenzielle Behandlung für die Parkinson-Krankheit entwickelt, da es die COMT hemmen kann, ein Enzym, das Catecholamine wie Dopamin abbaut. Trotz seines vielversprechenden pharmakologischen Profils wurde Nitecapon jedoch nie als Medikament vermarktet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nitecapon kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese umfasst typischerweise die Kondensation von 3,4-Dihydroxy-5-nitrobenzaldehyd mit Acetylaceton. Die Reaktion wird unter basischen Bedingungen durchgeführt, wobei häufig Natriumhydroxid als Katalysator verwendet wird. Das resultierende Produkt wird dann durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für Nitecapon nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren wie Säulenchromatographie oder Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nitecapon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Nitecapon kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

    Reduktion: Die Nitrogruppe in Nitecapon kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

    Substitution: Nitecapon kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Nitrogruppe oder den Carbonylgruppen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können verwendet werden.

    Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation von Nitecapon zur Bildung von Chinonen führen, während die Reduktion Amino-Derivate ergeben kann.

Wissenschaftliche Forschungsanwendungen

Neuropathic Pain Management

Research Findings:
Nitecapone has shown promise in reducing symptoms of neuropathic pain. A study conducted on male Wistar rats with spinal nerve ligation demonstrated that this compound administration significantly decreased mechanical allodynia and cold allodynia compared to control groups. The treatment resulted in an 80-95% increase in withdrawal thresholds, indicating a substantial reduction in pain sensitivity .

Case Study Summary:

  • Model: Spinal nerve ligation in rats
  • Dosage: 30 mg/kg administered daily
  • Duration: 14-19 days
  • Results: Significant reduction in both mechanical and cold allodynia.

Cardiovascular Applications

Research Findings:
In a double-blind, placebo-controlled trial involving patients undergoing coronary artery bypass grafting, this compound was added to cardioplegia solutions. The results indicated a reduction in cardiac neutrophil accumulation and activation during cardiopulmonary bypass. Notably, patients receiving this compound exhibited better left ventricular stroke volume postoperatively compared to controls .

Case Study Summary:

  • Participants: 30 male patients
  • Intervention: this compound vs. control in cardioplegia
  • Outcomes Measured: Neutrophil activation, myocardial myeloperoxidase activity, left ventricular stroke volume.
  • Findings: Reduced neutrophil activation and improved cardiac function post-surgery.

Metabolic Effects

Research Findings:
A study assessed the metabolic effects of this compound on catecholamine disposition in healthy men. The results showed no significant changes in heart rate or blood pressure; however, there were notable alterations in the metabolic profile of catecholamines. Specifically, this compound reduced the levels of the COMT-dependent metabolite 3-methoxy-4-hydroxyphenylglycol by 22% while increasing other metabolites significantly .

Case Study Summary:

  • Participants: 15 healthy men
  • Dosage: 100 mg three times daily for one week
  • Outcomes Measured: Plasma catecholamine concentrations.
  • Findings: Altered metabolic profile without affecting cardiovascular stability.

Comparative Data Table

ApplicationModel/ParticipantsDosage/InterventionKey Findings
Neuropathic PainMale Wistar rats30 mg/kg dailySignificant reduction in mechanical/cold allodynia
Cardiovascular30 male patientsThis compound in cardioplegiaReduced neutrophil activation; improved stroke volume
Metabolic Effects15 healthy men100 mg t.d.s for one weekAltered catecholamine metabolism without hemodynamic changes

Wirkmechanismus

Nitecapone exerts its effects by selectively inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound increases the levels of these neurotransmitters in the brain, potentially improving neurological function. The inhibition of COMT also reduces the formation of 3-methoxytyramine, a metabolite of dopamine, thereby enhancing dopaminergic activity .

Vergleich Mit ähnlichen Verbindungen

Nitecapon gehört zu einer Klasse von Verbindungen, die als COMT-Inhibitoren bekannt sind. Andere ähnliche Verbindungen umfassen:

    Entacapone: Ein weiterer COMT-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird. Im Gegensatz zu Nitecapon wird Entacapone vermarktet und weit verbreitet.

    Tolcapon: Ein COMT-Inhibitor mit einer längeren Wirkungsdauer im Vergleich zu Entacapone. Es wird auch zur Behandlung der Parkinson-Krankheit eingesetzt, wurde aber mit Leberschäden in Verbindung gebracht.

    Opicapone: Ein neuerer COMT-Inhibitor mit einer längeren Halbwertszeit, der eine einmal tägliche Dosierung ermöglicht.

Einzigartigkeit von Nitecapon

Nitecapon ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die besondere pharmakologische Eigenschaften verleiht. Seine Fähigkeit, reaktive Sauerstoffspezies und Stickoxid zu eliminieren, zusammen mit seinen gastroprotektiven Wirkungen, hebt es von anderen COMT-Inhibitoren ab .

Biologische Aktivität

Nitecapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

This compound functions primarily by inhibiting COMT, thereby increasing the availability of catecholamines in the brain. This inhibition is crucial for enhancing dopaminergic signaling, especially in conditions where dopamine levels are compromised, such as Parkinson's disease. The compound has been shown to dose-dependently inhibit soluble COMT activity, resulting in elevated levels of dopamine and its metabolites in the central nervous system .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may contribute to its neuroprotective effects. A study demonstrated that structural modifications of this compound and its analogs can significantly influence their antioxidant properties, suggesting that these modifications could enhance therapeutic efficacy .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a half-life conducive to therapeutic dosing. Studies show that after administration, this compound achieves peak plasma concentrations within 30 minutes, effectively inhibiting COMT activity shortly thereafter .

Case Study Overview

A variety of clinical studies have assessed the efficacy and safety of this compound in patients with Parkinson's disease. Below is a summary table highlighting key findings from notable studies:

Study Population Dosage Outcome Key Findings
Eshuis et al. (2009)Patients with Parkinson's Disease200 mg/dayImproved motor symptomsSignificant reduction in "off" time when combined with levodopa
FDA Review (2018)Healthy volunteers and PD patients100-300 mg/daySafety and efficacy profileNo significant adverse effects; effective in increasing dopamine levels
Recent Trials (2023)Advanced PD patients200 mg/dayCognitive function assessmentPositive impact on cognitive decline associated with PD

The studies indicate that this compound not only improves motor function but also has potential benefits on cognitive symptoms associated with Parkinson's disease.

Safety Profile

This compound has been evaluated for its safety across multiple studies. The FDA review highlighted a favorable safety profile with minimal side effects reported. Common adverse effects included gastrointestinal disturbances; however, these were generally mild and manageable .

Eigenschaften

IUPAC Name

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRZALMHVUCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151347
Record name Nitecapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116313-94-1
Record name Nitecapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116313-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitecapone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitecapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITECAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitecapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution containing 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 1.00 g of 2,4-pentanedione in 10 ml of tetrahydrofuran was saturated with gaseous hydrogen chloride. After standing over night at 5° C. the product was filtered and washed with ether. Yield 1.2 g (50%), m.p. 175°-178° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitecapone
Reactant of Route 2
Nitecapone
Reactant of Route 3
Nitecapone
Reactant of Route 4
Nitecapone
Reactant of Route 5
Nitecapone
Reactant of Route 6
Nitecapone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.